molecular formula C11H9NO2 B3054929 Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- CAS No. 6250-86-8

Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-

Cat. No.: B3054929
CAS No.: 6250-86-8
M. Wt: 187.19 g/mol
InChI Key: SYFHDEPSDFWFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- is a heterocyclic compound that features a fused pyrano and indole ring system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in Diels-Alder reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- can be synthesized through various methods. One common approach involves the reaction of ethyl 2-acetoxymethylindol-3-ylacetate with dimethyl acetylenedicarboxylate. This reaction proceeds via a Diels-Alder reaction, followed by the loss of carbon dioxide to yield the desired product . Another method involves the use of indol-3-ylacetic acid as a starting material, which undergoes similar reaction conditions to produce the compound .

Industrial Production Methods

While specific industrial production methods for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products.

Scientific Research Applications

Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- primarily involves its reactivity in Diels-Alder reactions. The compound acts as a diene, reacting with alkynes or alkenes to form carbazole derivatives. This reaction proceeds through a concerted mechanism, where the diene and dienophile form a cyclic transition state, leading to the formation of the product .

Properties

IUPAC Name

4,9-dihydro-1H-pyrano[3,4-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11-5-8-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFHDEPSDFWFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(COC1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490612
Record name 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6250-86-8
Record name 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Reactant of Route 2
Reactant of Route 2
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Reactant of Route 3
Reactant of Route 3
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Reactant of Route 4
Reactant of Route 4
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Reactant of Route 5
Reactant of Route 5
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Reactant of Route 6
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.